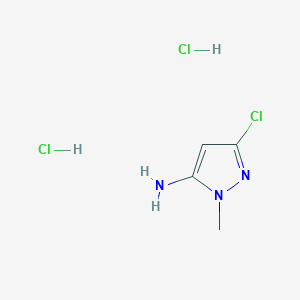![molecular formula C7H11Cl2N3O2 B1458721 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride CAS No. 1965309-84-5](/img/structure/B1458721.png)
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride
Descripción general
Descripción
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1965309-84-5 . It has a molecular weight of 240.09 and is an off-white solid .
Synthesis Analysis
The synthesis of related compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been reported . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O2.2ClH/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;;/h4,8H,1-3H2,(H,11,12);2*1H . This indicates the presence of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms in the molecule.Physical And Chemical Properties Analysis
This compound is an off-white solid . The InChI code is 1S/C7H9N3O2.2ClH/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;;/h4,8H,1-3H2,(H,11,12);2*1H , and the molecular weight is 240.09 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been utilized in various synthetic chemistry studies, demonstrating its versatility as a precursor for the synthesis of diverse heterocyclic compounds. For example, a study explored the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides through condensation reactions, highlighting the compound's role in creating molecules with potential antimicrobial activities (B. Jyothi & N. Madhavi, 2019).
Antimicrobial Activity
- The antimicrobial potential of derivatives synthesized from 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride has been a subject of research. Compounds derived from this chemical have shown promising antimicrobial properties, which could lead to the development of new antibacterial agents (B. Jyothi & N. Madhavi, 2019).
Biological Evaluation
- Research into the biological evaluation of tetrahydro-imidazo[1,2-a]pyrazine derivatives has been conducted, with studies focusing on their antioxidant and anti-diabetic activities. This research outlines the potential therapeutic applications of these compounds in treating oxidative stress and diabetes (G. Prashanthi et al., 2016).
Theoretical and Mechanistic Studies
- Theoretical studies have also been carried out to understand the mechanisms underlying the formation of imidazo[1,2-a]pyrazine derivatives. These studies provide insights into the chemical reactions and processes involved in synthesizing these compounds, contributing to the advancement of synthetic methodologies (F. F. Contreras‐Torres & V. Basiuk, 2006).
Drug Development Applications
- Imidazo[1,2-a]pyrazine derivatives, including those related to this compound, have been explored for their potential in drug development due to their biological activities. These studies emphasize the compound's significance in medicinal chemistry and its contributions to developing new therapeutic agents (Richa Goel et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial activity .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to their observed biological effects .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Análisis Bioquímico
Biochemical Properties
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, influencing their activity. These interactions are often characterized by binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular functions, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm . Toxic effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting overall cellular energy metabolism . These interactions can lead to changes in the levels of key metabolites, impacting cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;;/h4,8H,1-3H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAIKBAKKZMNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1458647.png)




![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)

